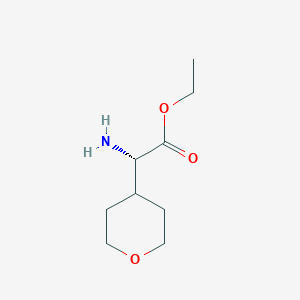

Ethyl 2-amino-2-(oxan-4-YL)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-amino-2-(oxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 and is also known as OXA or OXA-23. It is typically available in powder form .

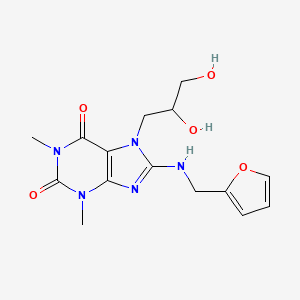

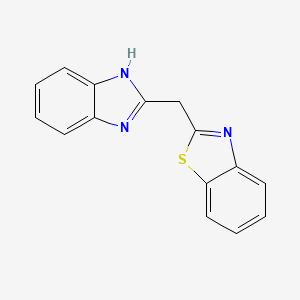

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-amino-2-(tetrahydro-2h-pyran-4-yl)acetate . The InChI code for this compound is 1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H .Physical And Chemical Properties Analysis

Ethyl 2-amino-2-(oxan-4-YL)acetate is a powder that should be stored at 0-8 °C .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Molecular Docking Studies

A study by Babar et al. (2017) explored the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their α-glucosidase and β-glucosidase inhibition activities. The compounds demonstrated significant enzyme inhibition, with one compound exhibiting twice the inhibition efficiency of the standard drug acarbose. Molecular docking further elucidated the binding modes of these compounds to enzyme active sites (Babar et al., 2017).

Chemoselective Synthesis

Pretto et al. (2019) reported the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, achieving moderate to good yields. This methodology showcases the compound's synthetic versatility for generating structurally diverse derivatives (Pretto et al., 2019).

Antitumor Activity

Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and evaluated its antitumor activity. The compound exhibited distinct inhibition of cancer cell line proliferation, indicating its potential for further development as an anticancer agent (Liu et al., 2018).

Novel Compound Synthesis

Research on marine fungi by Wu et al. (2010) led to the discovery of new compounds, including derivatives of ethyl acetate, highlighting the compound's role in the synthesis of bioactive molecules with potential pharmacological applications (Wu et al., 2010).

Pharmacological Activities

Attimarad et al. (2017) synthesized a series of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and evaluated them for anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitutions showed promising pharmacological activities, comparable to standard drugs, showcasing the compound's utility in developing new therapeutic agents (Attimarad et al., 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-2-(oxan-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7-8H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQUOJITDLECBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCOCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-2-(oxan-4-YL)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2779697.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide](/img/structure/B2779699.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2779702.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2779711.png)

![3,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779719.png)